molecular formula C12H24O3 B5172345 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol

7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol

Cat. No. B5172345
M. Wt: 216.32 g/mol
InChI Key: XATGLXMRSQHYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol. This chemical compound is also known as dihydrojasmone, and it is commonly used as a fragrance in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol is not fully understood. However, it has been shown to interact with the olfactory receptor OR1A1 in humans, which is responsible for detecting floral scents.
Biochemical and Physiological Effects:
Studies have shown that 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol in lab experiments is its low toxicity. However, it is important to note that this compound is highly volatile and can evaporate quickly, which can make it difficult to work with in some experiments.

Future Directions

There are several possible future directions for research involving 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol. One potential area of research is the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in sensory studies and plant signaling pathways.

Synthesis Methods

The synthesis of 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol is typically performed through the reaction of jasmone with ethylene oxide in the presence of a catalyst. The resulting compound is then purified through distillation and recrystallization.

Scientific Research Applications

7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-heptanol has a wide range of applications in scientific research. It is commonly used as a fragrance in sensory studies, and it is also used in the study of plant signaling pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

7-(1,3-dioxolan-2-yl)-2,6-dimethylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-10(5-4-6-12(2,3)13)9-11-14-7-8-15-11/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATGLXMRSQHYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385635
Record name AC1MDPBT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol

CAS RN

5309-57-9
Record name AC1MDPBT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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